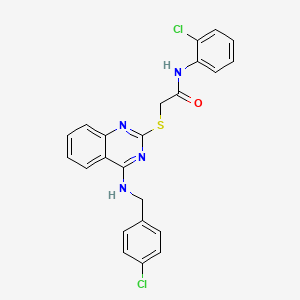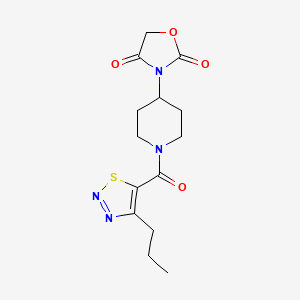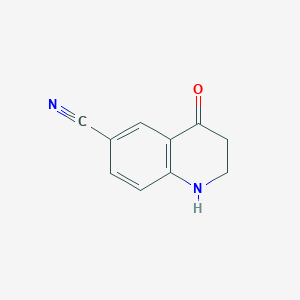
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is a useful research chemical . It is also known as 4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was achieved using a multi-component reaction comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis
The molecular structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be represented by the InChI code: 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 172.18 . The melting point is between 276-278 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Quinoline derivatives have been shown to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against disorders such as Parkinson’s disease .
Anti-Infective Agents
1,2,3,4-Tetrahydroisoquinolines (THIQ), a class of compounds structurally similar to the compound , have shown diverse biological activities against various infective pathogens . This suggests that “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially have similar anti-infective properties.
Neurodegenerative Disorders
THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . Given the structural similarity, “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could also be explored for its potential in this area.
Anti-Trypanosomal Activity
Some quinoline derivatives have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain . This suggests a potential application of “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease.
HIV Inhibitors
There has been research into the design, synthesis, and in vitro evaluation of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV inhibitors . Given the structural similarity, “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially be explored for its potential as an HIV inhibitor.
Synthesis of Fused Heterocycles
Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially be used in similar synthetic applications.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities of similar quinoline derivatives , there may be potential for the development of novel therapeutic agents based on the 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile scaffold.
Wirkmechanismus
Target of Action
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Eigenschaften
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOYHNMZAVXDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
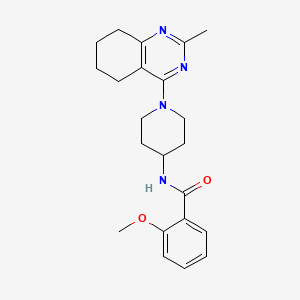
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
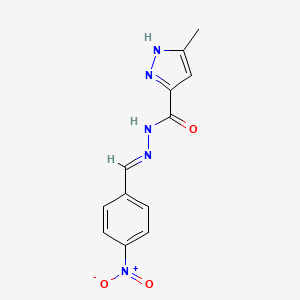
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
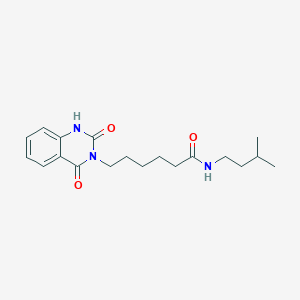
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
